

quality control measures for synthetic Ymrf-NH2

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Compound of Interest		
Compound Name:	Ymrf-NH2	
Cat. No.:	B12398641	Get Quote

Synthetic Ymrf-NH2: Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control (QC) measures for the synthetic neuropeptide **Ymrf-NH2** (Tyr-Met-Arg-Phe-NH2). Below are frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the identity, purity, and proper handling of your peptide for reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is **Ymrf-NH2** and what are its basic properties?

A1: **Ymrf-NH2** is a synthetic neuropeptide, an analog of the FMRF-NH2 peptide family known for modulating cardiac contractility.[1][2][3] Its sequence is Tyrosine-Methionine-Arginine-Phenylalanine with a C-terminal amide group. The amide group is crucial for its biological activity and stability. Key physicochemical properties are summarized in the table below.

Q2: What are the primary quality control tests I should perform on a new batch of synthetic **Ymrf-NH2**?

A2: For any new lot of synthetic peptide, the three most critical QC tests are:

 Identity Verification: Performed using Mass Spectrometry (MS) to confirm the molecular weight.[4]



- Purity Assessment: Performed using High-Performance Liquid Chromatography (HPLC) to determine the percentage of the correct, full-length peptide.[5][6]
- Solubility Test: To ensure the peptide can be properly dissolved for your experiments without degradation or aggregation.[7]

Q3: What level of purity is acceptable for my experiments?

A3: The required purity level depends on the application.[6] For general qualitative studies like Western blotting, a purity of >80% may suffice. For quantitative bioassays, such as receptor-ligand interaction studies or in vivo work, a purity of >95% is highly recommended to avoid confounding results from impurities.[6]

Q4: How should I store lyophilized and solubilized Ymrf-NH2?

A4: Lyophilized peptide should be stored at -20°C or -80°C in a desiccated environment. Once dissolved into a stock solution, it is recommended to create single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles.[8] Peptides containing methionine, like **Ymrf-NH2**, are susceptible to oxidation, so storing them in an oxygen-free atmosphere is beneficial. [8]

Peptide Characteristics & Data

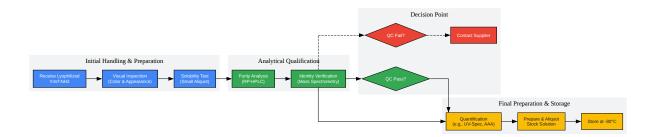
This table summarizes key quantitative data for Ymrf-NH2.

Parameter	Value	Source / Method
Sequence	Tyr-Met-Arg-Phe-NH2	-
Molecular Formula	C29H42N8O5S	[9]
Average Molecular Weight	614.76 g/mol	[9]
Monoisotopic Molecular Weight	614.3002 g/mol	Calculated
Overall Charge at pH 7	+1 (Basic)	Calculated[10][11]
Recommended Purity (Bioassay)	>95%	[6]



Experimental Workflow for Quality Control

The following diagram outlines the standard workflow for qualifying a new batch of synthetic **Ymrf-NH2**.



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Caption: Standard quality control workflow for synthetic Ymrf-NH2.

Troubleshooting Guides Peptide Solubility Issues



Question / Problem	Possible Cause(s)	Recommended Solution(s)
My lyophilized Ymrf-NH2 powder won't dissolve in water.	Ymrf-NH2 has hydrophobic residues (Y, M, F). While the Arginine (R) residue makes it a basic peptide, high concentrations or secondary structure formation can hinder aqueous solubility.	1. Charge-Based Approach: Ymrf-NH2 is a basic peptide (net charge +1 at pH 7).[10] [11] Try dissolving it in a dilute acidic solution like 10% acetic acid or 0.1% trifluoroacetic acid (TFA), then dilute with your aqueous buffer to the final concentration.[8][10]2. Sonication: Briefly sonicate the vial in an ice bath to aid dissolution.[7][10]3. Organic Solvents: If acidic solutions fail, dissolve a small amount in a minimal volume of DMSO first, then slowly add the DMSO- peptide solution dropwise to your vigorously stirring aqueous buffer.[7][12] Note: Ensure the final DMSO concentration is compatible with your assay (typically <0.5% for cell-based assays). [12]
My peptide solution is cloudy or has visible particulates.	The peptide has either not fully dissolved or has aggregated and precipitated out of solution.	1. Centrifuge: Before use, always centrifuge your peptide solution (e.g., 10,000 x g for 5 min) to pellet any undissolved material.[7][10] Use the clear supernatant for your experiment.2. Re-evaluate Solvent: The chosen solvent system may be inappropriate. Re-test solubility with a fresh, small aliquot using the



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alternative methods described above.[7]

HPLC Analysis Problems



Question / Problem	Possible Cause(s)	Recommended Solution(s)
The HPLC chromatogram shows a purity level significantly lower than specified (>95%).	The peptide may have degraded during shipping/storage, or there are synthesis-related impurities (e.g., deletion sequences).	1. Verify Identity: First, confirm via mass spectrometry that the major peak corresponds to the correct mass of Ymrf-NH2.2. Check for Degradation: Common degradation products include oxidized methionine. This often appears as a separate, distinct peak in the HPLC chromatogram. Ensure proper, oxygen-free storage. [8]3. Contact Supplier: If the purity is unacceptably low upon arrival, contact the manufacturer with your data.
I see multiple peaks, or my main peak is broad or splitting.	Multiple Peaks: Synthesis impurities, peptide degradation, or contamination. [5]Broad/Split Peaks: Poor chromatography conditions, column contamination, or sample overload.[13][14]	1. Optimize Gradient: For peptides, a shallow gradient (e.g., 1% B/minute) often improves resolution.[15]2. Check Mobile Phase pH: Ensure the mobile phase pH is well away from the peptide's isoelectric point. Using 0.1% TFA in both water (Solvent A) and acetonitrile (Solvent B) is standard for good peak shape. [16]3. Column Health: Flush the column with a strong solvent. If the problem persists, the column may be degraded and need replacement.[13]4. Sample Diluent: Dissolve the sample in the mobile phase whenever possible to prevent peak distortion.[13]



Mass Spectrometry Analysis Problems

Question / Problem	Possible Cause(s)	Recommended Solution(s)
The observed mass does not match the theoretical mass of Ymrf-NH2 (614.76 Da).	Incorrect peptide synthesis, modification during synthesis/storage (e.g., oxidation), or instrument calibration error.	1. Check for Modifications: Look for common mass shifts. An increase of +16 Da often indicates oxidation (e.g., on the Methionine residue).2. Check for Adducts: Common adducts include sodium (+23 Da) or potassium (+39 Da). These are often seen alongside the primary ion.3. Calibrate Instrument: Ensure the mass spectrometer is properly calibrated using a known standard.[17]
I have a very weak or no signal for my peptide.	Low sample concentration, poor ionization, or sample loss during preparation.[17]	1. Sample Desalting: High salt concentrations can suppress ionization. Clean up your sample using a C18 ZipTip or similar desalting column.[18]2. Optimize Ion Source: Ensure ion source parameters are optimized for peptides in the ~600 m/z range.[19]3. Acidify Sample: Peptides ionize best in positive ion mode when acidified. Ensure your sample is acidified with formic acid or TFA to a pH < 3.[18]

Key Experimental Protocols Protocol 1: Peptide Solubility Testing



- Prepare Aliquot: Use a small, dedicated aliquot of the lyophilized peptide (e.g., 1 mg) for initial testing to avoid compromising the entire batch.[10][12]
- Initial Solvent: Add a calculated volume of sterile, distilled water to achieve a high concentration (e.g., 10 mg/mL). Vortex briefly.
- Assess Solubility: Observe if the solution is clear. If not, proceed to the next step.
- Acidic Solution: Add 10% acetic acid dropwise until the peptide dissolves.
- Organic Solvent (if needed): If the peptide remains insoluble, use a fresh aliquot and dissolve it in a minimal volume of DMSO (e.g., 20-30 μL). Once dissolved, add this solution dropwise to your aqueous buffer while vortexing.[8]
- Documentation: Record the final solvent system that successfully dissolved the peptide.

Protocol 2: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)

- System Preparation:
 - Column: C18 column (e.g., 4.6 x 150 mm, 3.5 μm particle size).
 - Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
 - Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
- Sample Preparation: Dissolve the peptide in Mobile Phase A to a concentration of approximately 1 mg/mL. Centrifuge to remove any particulates.
- Chromatographic Method:
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at 214 nm or 220 nm (where the peptide backbone absorbs).[6]
 - Gradient: A typical screening gradient is 5% to 65% Mobile Phase B over 30 minutes. This should be optimized for best resolution.[15]



- Injection Volume: 10-20 μL.
- Data Analysis: Integrate all peaks in the chromatogram. Calculate purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Protocol 3: Identity Verification by Mass Spectrometry (MS)

- Sample Preparation: Dilute the peptide solution from the HPLC analysis (or a freshly prepared solution) to approximately 10-50 pmol/μL in 50:50 water/acetonitrile with 0.1% formic acid.
- Instrumentation: Use an electrospray ionization (ESI) mass spectrometer.
- Acquisition: Acquire data in positive ion mode over a mass range that includes the expected m/z values for the singly (+1) and doubly (+2) charged ions.
 - Expected [M+H]+: 615.3 Da
 - Expected [M+2H]²⁺: 308.2 Da
- Analysis: Confirm that the most abundant peak in the spectrum corresponds to one of the expected m/z values for Ymrf-NH2. Check for the presence of common adducts or modifications.

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Troubleshooting & Optimization





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